2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine
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Overview
Description
2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a furan ring, a thiazole ring, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene to yield the corresponding carbothioamide. The final step involves the oxidation of the carbothioamide with potassium ferricyanide in an alkaline medium to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine undergoes various electrophilic substitution reactions, including nitration, bromination, hydroxymethylation, formylation, and acylation. These reactions typically occur at the 5-position of the furan ring .
Common Reagents and Conditions:
Nitration: Nitric acid in the presence of sulfuric acid.
Bromination: Bromine in an organic solvent.
Hydroxymethylation: Formaldehyde in the presence of a base.
Formylation: Hexamethylenetetramine in polyphosphoric acid.
Acylation: Acetic anhydride in polyphosphoric acid.
Major Products: The major products of these reactions include nitrated, brominated, hydroxymethylated, formylated, and acyl
Properties
CAS No. |
91813-38-6 |
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Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-(furan-2-yl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C10H6N2OS/c1-3-7-9(11-5-1)14-10(12-7)8-4-2-6-13-8/h1-6H |
InChI Key |
ZVTFFSCGPSCPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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